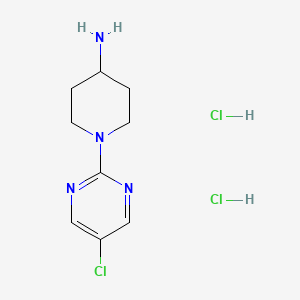

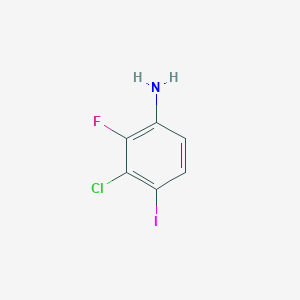

1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride

Overview

Description

Scientific Research Applications

Synthesis and Antibacterial Activity

One study explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting the compound's utility in creating new structures with potential antibacterial activity. This study demonstrates the compound's role in facilitating the creation of novel chemical entities that could serve as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Preparation of Deoxycytidine Kinase Inhibitors

Another significant application involves the practical synthesis of the compound as a key intermediate in developing potent deoxycytidine kinase inhibitors. This synthesis process offers an economical route for preparing compounds with potential therapeutic benefits, especially in targeting specific kinases involved in disease processes (Zhang et al., 2009).

Antitumor/Anticancer Activity

Research on novel O-Mannich bases of dihydropyrimidinones indicates the synthesis of compounds including variations of the core chemical structure, which were evaluated for their antitumor and anticancer activities. Such studies underscore the compound's potential in developing new anticancer agents (Venkateshwarlu et al., 2014).

Pharmacological Properties

Investigations into the pharmacological properties of piperazino-pyrimidines, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects, highlight the compound's potential in developing new medications with diverse therapeutic effects (Mattioda et al., 1975).

Sigma-1 Receptor Antagonists

The synthesis and evaluation of novel sigma-1 receptor antagonists based on a pyrimidine scaffold for treating neuropathic pain represent another crucial application. This research points to the compound's relevance in designing drugs that target specific receptors involved in pain perception (Lan et al., 2014).

Mechanism of Action

Target of Action

The primary target of 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride is the G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

this compound acts as an agonist of GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin glucagon-like peptide 1 (GLP-1) by action in the gastrointestinal tract .

Biochemical Pathways

The compound’s action on GPR119 affects the insulin signaling pathway and the incretin signaling pathway. By stimulating insulin release and GLP-1 secretion, it enhances glucose uptake by cells and reduces blood glucose levels .

Result of Action

The molecular and cellular effects of this compound’s action include increased insulin release from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells. These effects lead to enhanced glucose uptake by cells and reduced blood glucose levels .

Biochemical Analysis

Biochemical Properties

1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with G-protein-coupled receptors (GPCRs), particularly GPR119, which is expressed predominantly in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones such as GLP-1 .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect insulin release in pancreatic β-cells and incretin hormone secretion in enteroendocrine cells . These effects are crucial for maintaining proper glucose levels in the body and have potential implications for treating type 2 diabetes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with GPR119. By activating this receptor, the compound stimulates glucose-dependent insulin release and incretin hormone secretion . This dual mechanism of action makes it a promising candidate for developing new treatments for type 2 diabetes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions and maintains its activity over extended periods . Long-term exposure to the compound has been observed to sustain its effects on insulin release and incretin hormone secretion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates insulin release and incretin hormone secretion without causing adverse effects . At higher doses, it may lead to toxic effects and adverse reactions, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose regulation. It interacts with enzymes and cofactors that play a role in insulin release and incretin hormone secretion . These interactions help maintain proper glucose levels in the body and have potential therapeutic implications for treating metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper activity and function .

Properties

IUPAC Name |

1-(5-chloropyrimidin-2-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-8(11)2-4-14;;/h5-6,8H,1-4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOYNDYWILTDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=C(C=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1492437.png)

![Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1492438.png)

![(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492441.png)

![trans-2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492447.png)

![1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1492450.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1492453.png)

![trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol](/img/structure/B1492455.png)

![trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1492456.png)

![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)